molecular formula C23H25N5O2S B2907511 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 852145-04-1

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2907511
CAS No.: 852145-04-1
M. Wt: 435.55
InChI Key: OJHSFIMJDXAYFH-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a complex organic compound that features a combination of indole, triazole, and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and carboxylic acids or esters.

    Thioether Linkage Formation: The thioether linkage is introduced by reacting the triazole derivative with a thiol compound under suitable conditions.

    Final Coupling: The final step involves coupling the synthesized intermediate with phenethylacetamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioether moieties.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the triazole ring could produce dihydrotriazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine

Medicinally, the compound holds potential as a therapeutic agent. Its ability to interact with various biological targets suggests applications in drug discovery and development, particularly for diseases where modulation of specific pathways is desired.

Industry

In the industrial sector, the compound could be utilized in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. Its multifunctional nature makes it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The indole and triazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the thioether and acetamide groups can form covalent bonds with target molecules. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
  • 2-((5-(1H-indol-3-yl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
  • 2-((5-(1H-indol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Uniqueness

The uniqueness of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the methoxyethyl group may enhance its solubility, stability, and ability to interact with biological targets.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-14-13-28-22(19-15-25-20-10-6-5-9-18(19)20)26-27-23(28)31-16-21(29)24-12-11-17-7-3-2-4-8-17/h2-10,15,25H,11-14,16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHSFIMJDXAYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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